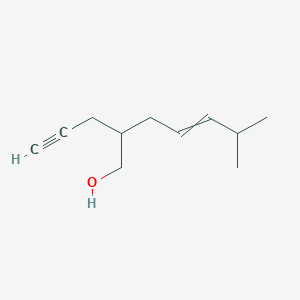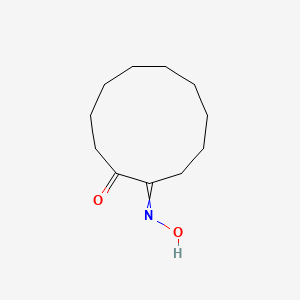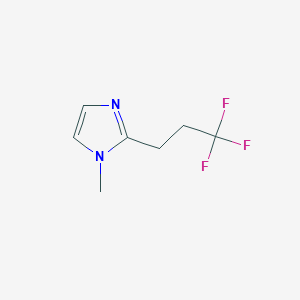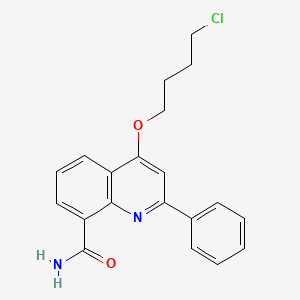![molecular formula C27H24N2O2 B12529263 3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole CAS No. 828911-82-6](/img/structure/B12529263.png)
3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole core substituted with phenyl and methoxyphenyl groups, which contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole typically involves the condensation of appropriate aldehydes with hydrazine derivatives. One common method includes the reaction of 3-methoxybenzaldehyde with phenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then subjected to cyclization to yield the desired pyrazole compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The double bonds in the ethenyl groups can be reduced to single bonds.
Substitution: The phenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. For example, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(2-arylethenyl)isoxazoles: These compounds share a similar structural motif but differ in the heterocyclic core.
3,5-Bis(trifluoromethyl)phenyl derivatives: These compounds have similar substitution patterns but with different functional groups.
Uniqueness
3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole is unique due to its specific substitution pattern and the presence of both phenyl and methoxyphenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
828911-82-6 |
|---|---|
Fórmula molecular |
C27H24N2O2 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
3,5-bis[2-(3-methoxyphenyl)ethenyl]-1-phenylpyrazole |
InChI |
InChI=1S/C27H24N2O2/c1-30-26-12-6-8-21(18-26)14-16-23-20-25(29(28-23)24-10-4-3-5-11-24)17-15-22-9-7-13-27(19-22)31-2/h3-20H,1-2H3 |
Clave InChI |
QWROOQXSJSPPEH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C=CC2=CC(=NN2C3=CC=CC=C3)C=CC4=CC(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)
![3-(4-Ethoxyphenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529187.png)


![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
![Bis(4-{bis[3,5-bis(trifluoromethyl)phenyl]amino}phenyl)propanedinitrile](/img/structure/B12529202.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-chloroaniline](/img/structure/B12529218.png)
![1,7-Heptanediamine, N,N'-bis[4-[(cyclopropylmethyl)amino]butyl]-](/img/structure/B12529220.png)
![2-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]pyridin-3-ol](/img/structure/B12529223.png)
![2,2,2-Trichloro-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B12529224.png)
methanone](/img/structure/B12529228.png)



